molecular formula C8H6Br2 B14306385 1-Bromo-3-[(E)-2-bromovinyl]benzene

1-Bromo-3-[(E)-2-bromovinyl]benzene

Cat. No.: B14306385
M. Wt: 261.94 g/mol
InChI Key: YMTNXAURZFGPPZ-UHFFFAOYSA-N
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Description

1-Bromo-3-[(E)-2-bromovinyl]benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the meta position and an (E)-configured 2-bromovinyl group. This compound is of interest in organic synthesis due to its dual reactive sites (bromine substituents on both the aromatic ring and the vinyl group), enabling applications in cross-coupling reactions and polymer chemistry.

Properties

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-3-(2-bromoethenyl)benzene

InChI

InChI=1S/C8H6Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-6H

InChI Key

YMTNXAURZFGPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[(E)-2-bromovinyl]benzene can be synthesized through several methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the bromination of 3-vinylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the addition of the bromine atom to the vinyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[(E)-2-bromovinyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 3-ethylbenzene derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: 3-Hydroxy-1-bromobenzene or 3-Amino-1-bromobenzene.

    Oxidation: 3-Bromo-2-formylbenzene or 3-Bromo-2-carboxybenzene.

    Reduction: 3-Ethylbenzene.

Scientific Research Applications

1-Bromo-3-[(E)-2-bromovinyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[(E)-2-bromovinyl]benzene involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural and electronic distinctions between 1-Bromo-3-[(E)-2-bromovinyl]benzene and related compounds:

Compound Name Substituents Molecular Formula Key Electronic Features Reactivity Profile Reference
This compound -Br (C1), -(E)-CH=CHBr (C3) C₈H₅Br₂ Dual electron-withdrawing Br groups Cross-coupling, elimination
(E)-(2-Bromovinyl)benzene -(E)-CH=CHBr (C1) C₈H₇Br Single Br on vinyl group Suzuki coupling, nucleophilic substitution
1-Bromo-4-[(1E)-3-bromo-1-propenyl]benzene -Br (C1), -(E)-CH₂CH₂Br (C4) C₉H₇Br₂ Extended propenyl chain with terminal Br Allylic halogenation, polymerization
1-Bromo-3-(2,2-dibromovinyl)benzene -Br (C1), -(CHBr₂) (C3) C₈H₅Br₃ Dibrominated vinyl group Radical addition, halogen exchange
1-Bromo-2-[(E)-2-nitroethenyl]benzene -Br (C1), -(E)-CH=CHNO₂ (C2) C₈H₆BrNO₂ Nitro group (strong EWG) Electrophilic substitution, redox

Key Observations :

  • Electronic Effects: The dual bromine substituents in the target compound enhance its electron-withdrawing character compared to mono-brominated analogs like (E)-(2-bromovinyl)benzene. This increases its electrophilicity, favoring reactions such as Suzuki-Miyaura couplings .
  • Steric Considerations : The meta-substitution pattern minimizes steric hindrance between the bromine and vinyl groups, unlike ortho-substituted derivatives (e.g., 1-Bromo-2-[(E)-2-nitroethenyl]benzene), where proximity may limit reactivity .

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